Cas no 1351612-94-6 (2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid)

2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid
- SR-01000926834
- N-(4-bromophenyl)-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid
- 2-{3-[(BENZYLOXY)METHYL]PIPERIDIN-1-YL}-N-(4-BROMOPHENYL)ACETAMIDE; OXALIC ACID
- 1351612-94-6
- SR-01000926834-1
- VU0532312-1
- F6112-0280
- 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate
- AKOS026686932
-
- インチ: 1S/C21H25BrN2O2.C2H2O4/c22-19-8-10-20(11-9-19)23-21(25)14-24-12-4-7-18(13-24)16-26-15-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11,18H,4,7,12-16H2,(H,23,25);(H,3,4)(H,5,6)
- InChIKey: OCJSBGPUTOYXBP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)NC(CN1CCCC(COCC2C=CC=CC=2)C1)=O.OC(C(=O)O)=O
計算された属性
- 精确分子量: 506.10525g/mol
- 同位素质量: 506.10525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 8
- 複雑さ: 492
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6112-0280-5μmol |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-1mg |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-25mg |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-10mg |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-40mg |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-2mg |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-10μmol |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-5mg |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-20μmol |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6112-0280-30mg |
2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |
1351612-94-6 | 30mg |
$119.0 | 2023-09-09 |
2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acidに関する追加情報
Professional Introduction to Compound with CAS No. 1351612-94-6 and Product Name: 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid
The compound with the CAS number 1351612-94-6 and the product name 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure, characterized by a piperidine ring substituted with a benzyloxymethyl group and an N-(4-bromophenyl)acetamide moiety, suggests a multifaceted role in drug design and development.
In recent years, the exploration of piperidine derivatives has been extensively studied for their pharmacological properties. Piperidine is a heterocyclic amine that is frequently incorporated into drug molecules due to its ability to enhance bioavailability and metabolic stability. The presence of the benzyloxymethyl group in this compound may contribute to its solubility and binding affinity, making it a promising candidate for further investigation. Additionally, the 4-bromophenyl substituent introduces a halogen atom, which is commonly used in medicinal chemistry to modulate reactivity and improve pharmacokinetic profiles.
The compound’s association with oxalic acid further underscores its potential utility in chemical synthesis. Oxalic acid, while primarily known for its role in industrial applications, also serves as a crucial reagent in organic synthesis. Its incorporation into this compound may facilitate various chemical transformations, enabling the development of novel derivatives with enhanced therapeutic properties.
Recent research has highlighted the importance of 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide in the design of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The structural features of this compound make it a compelling scaffold for developing kinase inhibitors by allowing precise modulation of binding interactions with target proteins. Studies have demonstrated that similar piperidine-based compounds exhibit potent inhibitory activity against various kinases, suggesting that this compound may also demonstrate significant efficacy.
Moreover, the brominated aromatic ring in N-(4-bromophenyl)acetamide provides a handle for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in drug discovery to introduce diverse functional groups into molecular frameworks. The versatility of this compound’s structure allows chemists to explore multiple avenues for optimization, potentially leading to the identification of novel therapeutic agents.
The pharmaceutical industry has increasingly recognized the value of structurally diverse compounds in addressing unmet medical needs. The unique combination of motifs in 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid positions it as a valuable tool for medicinal chemists. By leveraging its structural features, researchers can develop analogs with improved pharmacological profiles, including enhanced selectivity, reduced toxicity, and prolonged duration of action.
Advances in computational chemistry have also facilitated the rapid screening of compounds like this one for potential biological activity. Molecular modeling techniques allow researchers to predict how a molecule will interact with biological targets at the atomic level. This approach has been instrumental in identifying promising candidates for further experimental validation. The integration of computational methods with traditional synthetic approaches has accelerated the drug discovery process, making compounds like 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid more accessible for therapeutic development.
In conclusion, the compound with CAS number 1351612-94-6 and product name 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications in drug design make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics that address complex diseases.
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